2-Butyne, 1-(2-propynyloxy)- 2-Butyne, 1-(2-propynyloxy)-
Brand Name: Vulcanchem
CAS No.: 61051-00-1
VCID: VC19552256
InChI: InChI=1S/C7H8O/c1-3-5-7-8-6-4-2/h2H,6-7H2,1H3
SMILES:
Molecular Formula: C7H8O
Molecular Weight: 108.14 g/mol

2-Butyne, 1-(2-propynyloxy)-

CAS No.: 61051-00-1

Cat. No.: VC19552256

Molecular Formula: C7H8O

Molecular Weight: 108.14 g/mol

* For research use only. Not for human or veterinary use.

2-Butyne, 1-(2-propynyloxy)- - 61051-00-1

Specification

CAS No. 61051-00-1
Molecular Formula C7H8O
Molecular Weight 108.14 g/mol
IUPAC Name 1-prop-2-ynoxybut-2-yne
Standard InChI InChI=1S/C7H8O/c1-3-5-7-8-6-4-2/h2H,6-7H2,1H3
Standard InChI Key JPOBDRSXSBENSP-UHFFFAOYSA-N
Canonical SMILES CC#CCOCC#C

Introduction

PropertyValue
CAS No.61051-00-1
Molecular FormulaC₇H₈O
Molecular Weight108.14 g/mol
IUPAC Name1-(prop-2-yn-1-yloxy)but-2-yne
DSSTox Substance IDDTXSID50437387
Nikkaji NumberJ674.222J

Synthesis and Production Methods

Hypothetical Laboratory Synthesis

  • Substrate Preparation: React 2-butyne-1-ol with propargyl bromide in the presence of a base (e.g., potassium carbonate).

  • Reaction Conditions: Conduct the nucleophilic substitution in a polar aprotic solvent (e.g., dimethylformamide) under reflux (≈150°C).

  • Purification: Isolate the product via fractional distillation or column chromatography due to its likely low boiling point.

Physicochemical Properties

Experimental data for 2-Butyne, 1-(2-propynyloxy)- are sparse, but theoretical predictions and analog comparisons provide insights:

  • Solubility: Expected to be soluble in common organic solvents (e.g., diethyl ether, dichloromethane) due to nonpolar alkyne groups. Limited water solubility (<0.1 g/L at 25°C) is anticipated.

  • Thermal Stability: The compound likely decomposes above 200°C, with exothermic peaks observable in differential scanning calorimetry (DSC).

  • Spectroscopic Signatures:

    • IR: Strong absorption bands at ≈3300 cm⁻¹ (C≡C-H stretch) and ≈2100 cm⁻¹ (C≡C stretch).

    • ¹H NMR: Signals at δ 4.2–4.5 ppm (OCH₂), δ 2.2–2.4 ppm (C≡CH), and δ 1.8–2.0 ppm (butyne backbone protons).

Research Challenges and Future Directions

Current limitations in understanding 2-Butyne, 1-(2-propynyloxy)- highlight critical research needs:

  • Synthetic Optimization: Develop reproducible, high-yield protocols with rigorous spectroscopic characterization.

  • Thermodynamic Profiling: Measure melting/boiling points, vapor pressure, and partition coefficients.

  • Toxicological Screening: Assess acute toxicity in model organisms (e.g., Daphnia magna) to gauge environmental risks.

  • Application-Specific Studies: Explore its utility in metal-organic frameworks (MOFs) or as a monomer in conductive polymers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator